Product packaging for 2,5-dibromohexanedioic acid(Cat. No.:CAS No. 3479-85-4)

2,5-dibromohexanedioic acid

Cat. No.: B1266587
CAS No.: 3479-85-4
M. Wt: 303.93 g/mol
InChI Key: KABAKEOYQZKPBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Dihaloalkane Dicarboxylic Acid Scaffolds in Organic Synthesis

Dicarboxylic acids are organic compounds that feature two carboxylic acid functional groups (-COOH). nih.gov They are fundamental starting materials in organic chemistry, and their reactivity can be tuned by the introduction of other functional groups, such as halogens. nih.govrsc.org Dihaloalkane dicarboxylic acid scaffolds, like 2,5-dibromohexanedioic acid, are particularly significant for several reasons.

Firstly, the two carboxylic acid groups provide sites for a wide range of chemical transformations. They can be readily converted into more reactive intermediates such as acid chlorides or anhydrides, which can then be used to form esters, amides, and other derivatives. nih.gov This dual reactivity allows them to be used in polymerization reactions; for instance, reacting a dicarboxylic acid with a diol is a classic method for synthesizing polyesters. nih.gov

Secondly, the presence of halogen atoms, specifically bromine in this case, introduces additional reaction pathways. The bromine atoms serve as excellent leaving groups in nucleophilic substitution reactions, allowing for the introduction of various functionalities at the 2 and 5 positions of the hexane (B92381) chain. Furthermore, the electron-withdrawing nature of the bromine atoms influences the acidity of the nearby carboxylic acid protons, a phenomenon known as the inductive effect.

Overview of Research Trajectories for this compound and its Derivatives

While research specifically targeting this compound is specialized, its derivatives have been shown to be valuable intermediates in targeted synthetic applications. A notable research trajectory involves the use of its esterified form, meso-dimethyl 2,5-dibromohexanedioate, as a key precursor for the synthesis of cyclobutene (B1205218) structures. nih.gov Specifically, it is an important intermediate in the creation of dimethyl cyclobut-1-ene-1,2-dicarboxylate. nih.gov

This application highlights the utility of the 2,5-dibromo configuration in facilitating cyclization reactions, where the bromine atoms are eliminated to form a new carbon-carbon bond, resulting in a four-membered ring. The stereochemistry of the starting material is critical in these syntheses, with the meso isomer being specifically mentioned for its role in forming the cyclobutene derivative. nih.gov The crystal structure of this key intermediate has been characterized, providing precise data on its molecular geometry. nih.gov

ParameterValue
Molecular Formula C₈H₁₂Br₂O₄
Molecular Weight (Mr) 331.98
Crystal System Monoclinic
V (Cell Volume) 583.7 (2) ų
Z (Molecules per unit cell) 2

Beyond this specific application, this compound is utilized more broadly in laboratory settings as a chemical reagent for the synthesis of other, more complex molecules. mdpi.com Its bifunctional nature allows it to act as a cross-linking agent or as a monomer in the development of novel polymers and materials.

Current Research Frontiers and Prospective Avenues in this compound Chemistry

The unique structure of this compound opens up several prospective avenues for future research, particularly in the fields of advanced organic synthesis and materials science.

One major frontier is the development of novel heterocyclic compounds. Heterocycles are core structures in many pharmaceuticals and biologically active compounds. nih.govresearchgate.net The dual reactivity of this compound makes it a promising candidate for constructing complex heterocyclic systems. By choosing appropriate reagents, the carbon-bromine bonds can be targeted for substitution while the carboxylic acid groups can undergo cyclization, potentially leading to novel substituted morpholines, tetrahydropyrans, or other ring systems. rsc.orguva.es

Another promising area is in stereoselective synthesis. The chiral centers at the 2 and 5 positions mean that stereocontrolled reactions could be developed to produce enantiomerically pure derivatives. Modern techniques, such as lipase-mediated enzymatic reactions, have been successfully used for the stereoselective synthesis of other complex molecules and could foreseeably be applied to resolve or modify this compound and its esters. mdpi.com Similarly, advanced catalytic methods, such as palladium-catalyzed hydroamination, offer pathways to create specific stereoisomers of new derivatives. rsc.org

Finally, there is potential in the field of materials science. Brominated compounds are often investigated for their flame-retardant properties. For example, 2,5-dibromoterephthalic acid, an aromatic analogue, is a known intermediate for flame retardant applications. google.com This suggests a potential research trajectory for this compound as a monomer or additive to create new polymers with enhanced fire resistance. Its ability to be incorporated into polyester (B1180765) or polyamide chains could lead to new functional materials with tailored properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8Br2O4 B1266587 2,5-dibromohexanedioic acid CAS No. 3479-85-4

Properties

IUPAC Name

2,5-dibromohexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Br2O4/c7-3(5(9)10)1-2-4(8)6(11)12/h3-4H,1-2H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABAKEOYQZKPBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)Br)C(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00956270
Record name 2,5-Dibromohexanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3479-85-4
Record name 2,5-Dibromoadipic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3479-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dibromoadipic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003479854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3479-85-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243606
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Dibromohexanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dibromoadipic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.417
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Stereochemical Investigations of 2,5 Dibromohexanedioic Acid and Its Congeners

Diastereomer Synthesis and Separation: meso and racemic Forms

The synthesis of 2,5-dibromohexanedioic acid typically results in a mixture of its diastereomeric forms: the meso compound and the racemic mixture. The separation of these diastereomers is a critical step to obtaining stereochemically pure materials for further reactions.

A notable method for the preparation and separation of the meso form involves the synthesis of the corresponding dialkyl esters. google.comepo.org In a process developed for dialkyl 2,5-dihaloadipates, a mixture of the racemic and meso diesters is subjected to an acidic environment. google.comepo.org This condition facilitates the epimerization of the racemic diester to the more stable meso form, which then spontaneously crystallizes from the reaction mixture, allowing for its separation. google.comepo.org The removal of the meso diester from the equilibrium mixture drives the continued conversion of the remaining racemic form to the meso isomer, thereby maximizing the yield of the desired meso product. epo.org

For instance, the preparation of meso methyl dibromoadipate has been reported with a yield of 70% through a process of initial crystallization to obtain a first crop of the pure meso form, followed by fractional distillation of the mother liquor to isolate the remaining product. google.com A similar process for the diethyl ester yielded 46% of the meso form. google.com These methods highlight the differences in the physical properties, such as solubility and boiling point, between the diastereomers, which are exploited for their separation.

While these methods focus on the ester derivatives, the underlying principles of diastereomeric differentiation are applicable to the diacid as well. The distinct spatial arrangements of the functional groups in the meso and racemic forms lead to different crystal packing and intermolecular interactions, which can be leveraged for separation by fractional crystallization.

Table 1: Reported Yields for the Synthesis of meso-Dibromoadipate Esters

CompoundReported YieldSeparation Method
meso-Dimethyl 2,5-dibromoadipate70%Crystallization and Fractional Distillation google.com
meso-Diethyl 2,5-dibromoadipate46%Crystallization google.com
meso-Dialkyl 2,5-dihaloadipateHigh (via epimerization)Spontaneous Crystallization google.comepo.org

Enantioselective Synthesis and Chiral Resolution Methodologies

Obtaining enantiomerically pure forms of this compound requires either enantioselective synthesis or the resolution of the racemic mixture. While specific enantioselective syntheses for this compound are not widely reported, general methodologies for the preparation of chiral molecules can be applied.

Chiral resolution is a common and effective strategy for separating enantiomers. wikipedia.org For a carboxylic acid like this compound, the most prevalent method is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic acid with a chiral resolving agent, which is typically a chiral base. wikipedia.org The resulting diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org After separation, the desired enantiomer of the acid can be recovered by removing the resolving agent. wikipedia.org

Table 2: Common Chiral Resolving Agents for Carboxylic Acids

Resolving Agent TypeExamples
Chiral Amines1-Phenylethylamine, Brucine, (+)-Cinchotoxine wikipedia.org
Chiral Amino AlcoholsEphedrine, Pseudoephedrine

Alternatively, chiral chromatography can be employed for the separation of the enantiomers. mdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation. mdpi.com

Enantioselective synthesis, which aims to produce a single enantiomer directly, is a more efficient approach as it avoids the loss of 50% of the material inherent in classical resolution. wikipedia.org While specific catalysts for the enantioselective synthesis of this compound are not documented, methodologies such as asymmetric hydrogenation of a suitable unsaturated precursor using a chiral catalyst could be a potential route. rsc.org

Conformational Analysis and Stereoisomer Stability

The three-dimensional structure and conformational preferences of the stereoisomers of this compound are crucial in determining their reactivity. X-ray crystallography has provided detailed insights into the solid-state conformation of the meso-dimethyl ester of this compound. nih.govpsu.edu

The crystal structure reveals that the molecule lies about a crystallographic center of inversion at the midpoint of the central C-C bond, a characteristic feature of the meso form. nih.govpsu.edu The molecule adopts a staggered conformation along the carbon chain to minimize steric strain. In the solid state, the molecules are connected by intermolecular C-H···O interactions, forming a three-dimensional network. nih.govpsu.edu

Table 3: Selected Crystallographic Data for meso-Dimethyl 2,5-dibromohexanedioate

ParameterValue
Molecular FormulaC8H12Br2O4 nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP21/c nih.gov
a (Å)4.5580 (9) nih.gov
b (Å)12.134 (2) nih.gov
c (Å)10.554 (2) nih.gov
β (°)90.36 (3) nih.gov
V (ų)583.7 (2) nih.gov

Data from Feng et al. (2010). psu.edu

In solution, the conformational landscape is more complex, with various conformers in equilibrium. For the racemic enantiomers, the two bromine atoms can adopt either a diaxial-like or a diequatorial-like arrangement in chair-like conformations of the carbon backbone. The relative stability of these conformers will depend on a balance of steric and electronic effects, as well as solvent interactions. Generally, conformers that minimize steric repulsions between the bulky bromine atoms and the carboxylic acid groups are favored.

Influence of Stereochemistry on Reactivity and Product Selectivity

The distinct stereochemical arrangements of the meso and racemic forms of this compound are expected to have a significant impact on their chemical reactivity and the stereochemistry of the products formed.

Reactions that involve both stereocenters will exhibit different outcomes depending on the starting diastereomer. For example, in an intramolecular cyclization reaction, the meso isomer, having the two bromine atoms on opposite sides of the plane of the carbon chain in certain conformations, would be expected to yield different cyclized products compared to the racemic isomers, where the bromines are on the same side.

Furthermore, the stereochemistry of the starting material can dictate the stereochemistry of the product in what are known as stereospecific reactions. In such reactions, the meso and racemic forms of this compound would lead to stereoisomerically different products. For instance, a reaction proceeding through a backside attack mechanism (SN2) at both stereocenters would result in an inversion of configuration at both centers. Starting with the meso compound would lead to a racemic product, while starting with a single enantiomer of the racemic form would yield the other enantiomer.

In elimination reactions, the relative orientation of the hydrogen and bromine atoms (anti-periplanar or syn-periplanar) is crucial. The different accessible conformations of the meso and racemic isomers will influence the ease with which this geometric requirement can be met, potentially leading to different reaction rates and product distributions (e.g., E/Z isomerism in the resulting alkenes).

While specific studies on the reactivity of this compound stereoisomers are limited, the fundamental principles of stereochemistry predict that the choice of the meso or racemic form will be a critical factor in controlling the outcome of chemical transformations.

Mechanistic Organic Chemistry of 2,5 Dibromohexanedioic Acid Transformations

Nucleophilic Substitution Reactions and Cyclization Pathways

The electrophilic nature of the carbons bearing bromine atoms renders them susceptible to attack by nucleophiles. When the nucleophile is part of the same molecule or when a dinucleophile is used, these reactions can lead to the formation of complex cyclic and bicyclic structures.

Intramolecular cyclization of 2,5-dibromohexanedioic acid derivatives is a powerful method for constructing heterocyclic systems. The mechanism typically involves the formation of a ring structure through a nucleophilic attack from one part of the molecule onto the carbon atom bearing a bromine leaving group. youtube.com For instance, derivatives of this compound, such as its bisarylamides, can undergo intramolecular cyclization to yield bicyclic lactams. researchgate.net

The reaction of α,α′-dibromoadipic acid bisarylamides with anhydrous potassium fluoride (B91410) results in a double intramolecular nucleophilic substitution. researchgate.net The amide nitrogen of one group attacks one of the α-carbons, displacing a bromide ion, and the other amide nitrogen attacks the remaining α-carbon, leading to the formation of a rigid bicyclic system. This process demonstrates a cascade of intramolecular SN2 reactions.

A significant application of the cyclization chemistry of this compound derivatives is the synthesis of the 2,5-diazabicyclo[2.2.2]octane skeleton. researchgate.netmdpi.com This bicyclic system is a key structural motif in various natural products and biologically active compounds. nih.gov The reaction of α,α′-dibromoadipic acid bisarylamides with potassium fluoride yields N,N′-diaryl-2,5-diaza-3,6-dioxobicyclo[2.2.2]octanes. researchgate.net This transformation establishes the core bicyclic structure through the formation of two new carbon-nitrogen bonds.

The table below summarizes a key transformation leading to a 2,5-diazabicyclo[2.2.2]octane derivative.

ReactantReagentProductProduct ClassReference
α,α′-Dibromoadipic acid bisarylamideAnhydrous Potassium FluorideN,N′-Diaryl-2,5-diaza-3,6-dioxobicyclo[2.2.2]octaneBicyclic Lactam researchgate.net

This interactive table summarizes the synthesis of a nitrogen-containing bicyclic compound.

The outcomes of nucleophilic attacks on this compound are governed by the principles of regioselectivity and stereospecificity. khanacademy.org

Regioselectivity : Nucleophilic attack occurs selectively at the C2 and C5 positions. This is because these carbons are activated by two factors: they are bonded to an excellent leaving group (bromide) and are alpha to an electron-withdrawing carbonyl group, which increases their electrophilicity.

Stereospecificity : These reactions are often stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. khanacademy.org This is characteristic of the SN2 mechanism, which proceeds via a backside attack, resulting in an inversion of configuration at the stereocenter. In the formation of bicyclic systems like the 2,5-diazabicyclo[2.2.2]octane core from a specific stereoisomer of this compound, the geometry of the product is directly correlated to that of the acyclic precursor. researchgate.net For the rigid bicyclic structure to form, the substrate must adopt a conformation that allows for two consecutive SN2 reactions, imposing strict stereochemical constraints on the transition state. nih.gov

Elimination Reactions for Unsaturated Systems

In the presence of a strong base, this compound and its esters undergo elimination reactions to yield unsaturated dicarboxylic acids. This pathway competes with nucleophilic substitution and is a primary route for synthesizing conjugated dienes.

A classic application of elimination reactions on this substrate is the synthesis of muconic acid. orgsyn.org Muconic acid is a valuable platform chemical, particularly for the production of polymers like nylon. nih.govnih.gov The reaction of diethyl α,δ-dibromoadipate (the diethyl ester of this compound) with a strong base, such as potassium hydroxide (B78521) in methanol, leads to a double dehydrobromination to form the conjugated diene system of muconic acid. orgsyn.org The product is initially formed as its potassium salt (potassium muconate), which is then acidified to yield the free acid. orgsyn.org This synthesis generally favors the formation of the thermodynamically more stable trans,trans-muconic acid. google.com

The table below outlines the synthesis of muconic acid via elimination.

ReactantReagentsProductYieldReference
Diethyl α,δ-dibromoadipate1. Potassium hydroxide in methanol2. Concentrated hydrochloric acidtrans,trans-Muconic acid37–43% orgsyn.org

This interactive table details the reaction conditions and outcome for the synthesis of muconic acid.

The conversion of this compound or its esters to muconic acid proceeds through a double dehydrohalogenation, which is mechanistically described as two consecutive E2 (elimination, bimolecular) reactions. youtube.comyoutube.comyoutube.com

The key features of the E2 mechanism in this context are:

Base-Induced Proton Abstraction : A strong base (e.g., hydroxide or methoxide (B1231860) from KOH/methanol) abstracts a proton from a carbon adjacent to the carbon-bromine bond (the α-carbon). youtube.com

Concerted Elimination : The removal of the proton occurs simultaneously with the departure of the bromide leaving group from the adjacent carbon. This is a concerted, one-step process. youtube.com

Anti-Periplanar Geometry : The E2 reaction has a strict stereoelectronic requirement for the abstracted proton and the leaving group to be in an anti-periplanar conformation (a dihedral angle of 180°). The molecule must rotate into this specific conformation for the elimination to occur efficiently. bingol.edu.tr

Double Elimination : After the first E2 reaction forms an α,β-unsaturated carboxylic acid intermediate, a second E2 elimination occurs at the other end of the molecule. The base abstracts the remaining α-proton, leading to the elimination of the second bromide ion and the formation of a second double bond, creating the conjugated muconic acid system. youtube.com

Reductive Debromination and Cyclopropane (B1198618) Formation

The conversion of this compound to a cyclopropane derivative is a classic example of an intramolecular cyclization reaction. This transformation is typically achieved through reductive debromination, often employing a metal reductant such as zinc. The reaction proceeds by forming a three-membered ring, a process whose mechanism and stereochemical outcome are intricately linked.

Stereoselective 1,3-Debromination Mechanisms

The reductive cyclization of 1,3-dihaloalkanes, such as this compound or its esters, is generally understood to proceed via an ionic mechanism. echemi.com While a diradical pathway has been considered, the ionic route provides a better explanation for the stereochemical observations in many cases. echemi.com

The most widely accepted mechanism involves a two-step process initiated by the reducing agent (e.g., zinc metal):

Carbanion Formation: The zinc metal transfers two electrons to one of the carbon-bromine bonds. This results in the cleavage of the C-Br bond and the formation of a carbanion intermediate at that carbon, along with a zinc halide salt.

Intramolecular Nucleophilic Attack: The newly formed carbanion acts as an intramolecular nucleophile, attacking the second carbon atom that bears a bromine atom. This step is an intramolecular S_N2 (Substitution Nucleophilic Bimolecular) displacement of the second bromide ion, leading to the closure of the cyclopropane ring. echemi.com

The feasibility of this reaction is enhanced by the proximity of the reacting centers within the same molecule. Intramolecular reactions, particularly those forming strained three-membered rings, can be more favorable than their intermolecular counterparts due to a lower entropic cost. wikipedia.org

An alternative, though less commonly invoked, mechanism involves the homolytic cleavage of the carbon-bromine bonds to form a 1,3-diradical, which then combines to form the cyclopropane ring. echemi.com Some organozinc reactions are known to proceed through radical transfer mechanisms, lending some credibility to this possibility. nih.gov However, the S_N2-like pathway is preferred as it better accounts for the observed control of product stereochemistry.

Control of Product Stereochemistry in Cyclopropanation

The stereochemical outcome of the cyclopropanation is directly controlled by the stereochemistry of the starting this compound and is a strong indicator of the underlying S_N2 mechanism. The requirement for a backside attack in the S_N2 step dictates the geometry of the final product.

This can be illustrated by considering the distinct stereoisomers of the starting material:

Meso-(2R,5S)-2,5-dibromohexanedioic acid: In this isomer, the two bromine atoms are on opposite sides of the carbon chain's plane. When the carbanion forms at one carbon (e.g., C2), it attacks the other stereocenter (C5) from the backside relative to the C-Br bond. This S_N2 attack causes an inversion of configuration at C5. The resulting product is the trans-cyclopropane-1,2-dicarboxylic acid.

Racemic-(2R,5R) and (2S,5S)-2,5-dibromohexanedioic acid: In each of these enantiomers, the bromine atoms are on the same side of the carbon chain's plane. The intramolecular S_N2 attack with inversion of configuration at the electrophilic carbon results in the formation of the cis-cyclopropane-1,2-dicarboxylic acid.

The stereospecificity of this reaction is a powerful tool in synthesis, allowing for the selective preparation of either the cis or trans isomer of the cyclopropane product by choosing the appropriate stereoisomer of the starting dibromide.

Starting Material StereoisomerKey Mechanistic StepFinal Product Stereoisomer
meso-(2R,5S)-2,5-dibromohexanedioic acidIntramolecular S_N2 attack with inversiontrans-cyclopropane-1,2-dicarboxylic acid
racemic-(2R,5R)/(2S,5S)-2,5-dibromohexanedioic acidIntramolecular S_N2 attack with inversioncis-cyclopropane-1,2-dicarboxylic acid

Carboxylic Acid Functional Group Reactivity

The two carboxylic acid groups in this compound are key sites for chemical modification. Their reactivity is characteristic of standard carboxylic acids, allowing for transformations such as hydrolysis of corresponding esters and conversion into more reactive derivatives like acid chlorides and anhydrides.

Ester Hydrolysis and Carboxylic Acid Regeneration

Esters of this compound, such as dimethyl 2,5-dibromohexanedioate or diethyl 2,5-dibromohexanedioate, can be converted back to the parent dicarboxylic acid through hydrolysis. doi.orgnih.gov This reaction can be catalyzed by either acid or base, with each method having distinct mechanistic features and practical considerations.

Acid-Catalyzed Hydrolysis: This process involves heating the ester with a large excess of water in the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, representing the reverse of Fischer esterification. To drive the reaction to completion and maximize the yield of the carboxylic acid, a large volume of water is used. The mechanism proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water, proton transfer, and elimination of the alcohol (e.g., ethanol).

Base-Catalyzed Hydrolysis (Saponification): This is the more common and generally preferred method for ester hydrolysis as it is an irreversible process that goes to completion. The ester is heated with a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH). The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This addition-elimination sequence releases the alkoxide ion and forms the carboxylate salt. nih.gov A final acidification step (workup) with a strong acid is required to protonate the carboxylate salt and regenerate the neutral this compound. nih.gov

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
ReagentsExcess H₂O, catalytic strong acid (e.g., HCl, H₂SO₄)Stoichiometric strong base (e.g., NaOH, LiOH), followed by acid workup
Nature of ReactionReversible equilibriumIrreversible reaction
Initial ProductThis compound and alcoholCarboxylate salt and alcohol
Final ProductThis compoundThis compound (after workup)

Derivatization to Acid Chlorides and Anhydrides

The carboxylic acid groups can be readily converted into more reactive functional groups, which serve as versatile intermediates for further synthesis.

Acid Chlorides: this compound can be converted to 2,5-dibromohexanedioyl dichloride by treatment with a chlorinating agent. A common and effective reagent for this transformation is thionyl chloride (SOCl₂). The reaction involves the conversion of the hydroxyl group of the carboxylic acid into a good leaving group, which is subsequently displaced by a chloride ion. Gaseous byproducts (SO₂ and HCl) are formed, which helps to drive the reaction to completion. A detailed procedure starting from adipic acid involves treatment with thionyl chloride followed by bromination to yield the target compound. doi.org

Anhydrides: The formation of anhydrides from dicarboxylic acids typically involves a dehydration reaction. For dicarboxylic acids that can form stable five- or six-membered rings, heating or treatment with a dehydrating agent (e.g., acetic anhydride) can yield a cyclic monomeric anhydride (B1165640). However, for hexanedioic acid derivatives, the resulting seven-membered ring anhydride is generally less stable. Therefore, intermolecular reaction is more likely, leading to the formation of a linear polymeric anhydride upon heating or reaction with a dehydrating agent.

DerivativeTypical Reagent(s)Product
Acid ChlorideThionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂)2,5-Dibromohexanedioyl dichloride
AnhydrideHeat, Acetic anhydride ((CH₃CO)₂O)Poly(2,5-dibromohexanedioic anhydride)

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallographic Studies of 2,5-Dibromohexanedioate Esters

X-ray crystallography offers an unparalleled, detailed view into the three-dimensional arrangement of atoms within a crystal. Studies on esters of 2,5-dibromohexanedioic acid, such as the dimethyl and diethyl esters, have been instrumental in confirming their molecular structure and understanding their solid-state packing. researchgate.netnih.gov

Crystallographic studies of meso-dimethyl 2,5-dibromohexanedioate reveal that the molecule possesses a center of inversion at the midpoint of the central C-C bond. nih.gov This crystallographic feature is responsible for the molecule adopting the meso form. nih.govresearchgate.net Bond lengths and angles within the molecule are reported to be within normal ranges. nih.govresearchgate.net For instance, in the meso form of diethyl 2,5-dibromohexanedioate, the bromine atoms are oriented in an anti-periplanar fashion to minimize steric hindrance. vulcanchem.com

A study on meso-dimethyl 2,5-dibromohexanedioate provided the following crystallographic data:

Crystal Data for meso-Dimethyl 2,5-dibromohexanedioate
Formula C8H12Br2O4
Molecular Weight 331.98 g/mol
Crystal System Monoclinic
Space Group P2/c
Unit Cell Dimensions a = 4.5580 (9) Åb = 12.134 (2) Åc = 10.554 (2) Åβ = 90.36 (3)°
Volume 583.7 (2) ų
Z 2
Data from references nih.govresearchgate.net

In the crystal lattice of meso-dimethyl 2,5-dibromohexanedioate, while there are no intramolecular hydrogen bonds, the molecules are connected through intermolecular C-H···O interactions. nih.gov These interactions form a three-dimensional network that stabilizes the crystal structure. nih.govresearchgate.net Specifically, a C3-H3A···O2 hydrogen bond has been identified with a D···A distance of 3.33 (1) Å and a D-H···A angle of 132°. nih.gov Such weak hydrogen bonds, where a carbon atom acts as the hydrogen donor, are increasingly recognized as significant forces in determining crystal packing. mdpi.com

Hydrogen-bond Geometry for meso-Dimethyl 2,5-dibromohexanedioate (Å, °)
D—H⋯A D—H H⋯A D⋯A D—H⋯A
C3—H3A⋯O2i0.982.593.33 (1)132
Symmetry code: (i) x, -y+3/2, z-1/2. Data from reference nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomer Differentiation

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules, making it indispensable for the structural elucidation of this compound and its derivatives. slideshare.netresearchgate.net It is particularly useful for distinguishing between different isomers, such as constitutional isomers and stereoisomers. magritek.comlibretexts.orgoxinst.com

The differentiation of isomers is achieved by analyzing several key features of the NMR spectrum:

Number of Signals: The number of unique signals in a ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms, while the number of signals in a ¹H NMR spectrum indicates the number of non-equivalent protons. oxinst.comphysicsandmathstutor.com

Chemical Shift (δ): The position of a signal indicates the electronic environment of the nucleus. libretexts.orgbhu.ac.in

Integration: The area under a peak in a ¹H NMR spectrum is proportional to the number of protons giving rise to that signal. libretexts.org

Splitting Patterns (Multiplicity): The splitting of a signal in a ¹H NMR spectrum provides information about the number of neighboring protons. libretexts.org

For complex molecules, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between atoms. utsunomiya-u.ac.jpcornell.edu For instance, COSY spectra reveal proton-proton couplings, while HSQC and HMBC spectra show one-bond and multiple-bond correlations between protons and carbons, respectively. oxinst.comutsunomiya-u.ac.jp These advanced techniques can be crucial for the unambiguous assignment of all signals and the definitive differentiation of isomers. utsunomiya-u.ac.jpiastate.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing valuable information about the molecular weight and elemental composition of a compound. cornell.edu The molecular formula of this compound is C₆H₈Br₂O₄, corresponding to a molecular weight of approximately 303.93 g/mol . nih.gov

Applications in Complex Organic Synthesis and Medicinal Chemistry

Precursor to Chiral Building Blocks for Asymmetric Synthesis

Asymmetric synthesis, which focuses on the selective production of a single stereoisomer of a chiral molecule, is fundamental to modern chemistry, particularly in the development of pharmaceuticals. Chiral building blocks, or synthons, are enantiomerically enriched molecules that can be incorporated into a larger structure without losing their stereochemical integrity. nih.gov α-Chiral primary amines, for instance, are highly valuable as they are core components of numerous natural products and pharmaceuticals and can also serve as chiral ligands or organocatalysts. rsc.org

2,5-Dibromohexanedioic acid serves as a strategic precursor for such chiral building blocks. A notable example is its conversion into the di-(R)-pantolactone ester of (S,S)-pyrrolidine-2,5-dicarboxylic acid. researchgate.net This transformation creates a C2-symmetric 2,5-disubstituted pyrrolidine, a privileged scaffold in asymmetric synthesis due to its rigid conformational structure which can effectively control stereochemistry in subsequent reactions. researchgate.net The synthesis of such chiral heterocycles from an achiral or meso starting material like this compound highlights its utility in creating stereochemically complex and valuable molecules.

Role as an Intermediate in Pharmaceutical Synthesis and Drug Discovery

The synthesis of pharmaceutically active compounds often involves multi-step processes where key intermediates provide the foundational structure of the final drug molecule. This compound and its derivatives function as crucial intermediates in the synthesis of various therapeutic agents. chemicalbook.com

The meso form of the compound is a precursor to important heterocyclic structures like pyrrolidines and diazabicyclooctanes. vulcanchem.com These heterocyclic systems are core components in a range of drugs, including antiviral and antipsychotic medications. vulcanchem.com Furthermore, ester derivatives of this compound undergo nucleophilic substitution with amines to generate β-amino esters, which are recognized as key intermediates in the synthesis of protease inhibitors. vulcanchem.com The diethyl ester, known as diethyl α,α'-dibromoadipate, is specifically cited as an intermediate in the synthesis of various pharmaceutical compounds. chemicalbook.com The exploration of its derivatives for synthesizing pharmaceutical intermediates is an active area of research, aiming to facilitate new drug development.

Utilization in the Construction of Structurally Diverse Molecules

The reactivity of the carbon-bromine bonds and the carboxylic acid functionalities in this compound allows for its use in the construction of a wide array of molecular structures. Through various chemical reactions such as nucleophilic substitution, reduction, and cyclization, this single compound can be transformed into diverse chemical entities. vulcanchem.com

Key synthetic applications include:

Heterocycles: It serves as a starting material for pyrrolidines, diazabicyclooctanes, and 2,5-diazabicyclo[2.2.2]octanes. chemicalbook.comvulcanchem.comresearchgate.net For example, the reaction of its diethyl ester with N-methylallylamine produces diastereomers of diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate. chemicalbook.com

Unsaturated Acids: It is an intermediate in the synthesis of muconic acid, a biomarker for benzene (B151609) exposure. chemicalbook.com

Cyclic Alkenes: The meso-dimethyl ester of this compound is a key intermediate for synthesizing dimethyl cyclobut-1-ene-1,2-dicarboxylate. nih.gov

Azido Compounds: The diethyl ester can be converted to diethyl 2,5-diazidoadipate, a potentially useful building block for introducing nitrogen-containing functionalities. chemicalbook.com

The following table summarizes some of the diverse molecular structures synthesized from this compound and its esters.

Starting Material DerivativeReagent/ProcessResulting Molecular StructureApplication Area
This compound(R)-Pantolactone(S,S)-Pyrrolidine-2,5-dicarboxylic acid esterChiral Building Blocks researchgate.net
meso-2,5-Dibromohexanedioic acidAmine substitution/cyclizationPyrrolidines, DiazabicyclooctanesPharmaceutical Scaffolds vulcanchem.com
Diethyl 2,5-dibromohexanedioateN-MethylallylamineDiethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylateHeterocyclic Synthesis chemicalbook.com
meso-Dimethyl 2,5-dibromohexanedioateNot specifiedDimethyl cyclobut-1-ene-1,2-dicarboxylateCyclic Compound Synthesis nih.gov
This compoundNot specifiedMuconic AcidEnvironmental Health Studies
Diethyl 2,5-dibromohexanedioateSodium AzideDiethyl 2,5-diazidoadipateOrganic Synthesis chemicalbook.com

Design and Synthesis of Ligands for Biological Targets

The development of ligands that can bind selectively to biological targets like proteins and enzymes is a cornerstone of drug discovery. The molecular scaffolds derived from this compound, particularly the chiral pyrrolidines and bicyclic amines, are well-established pharmacophores and can act as ligands for various biological targets. researchgate.netvulcanchem.com

The synthesis of C2-symmetric 2,5-disubstituted pyrrolidines is significant in this context, as this structural motif is present in many biologically active compounds and is frequently used in the design of chiral ligands for asymmetric catalysis. researchgate.netenamine.net Similarly, the synthesis of 2,5-diazabicyclo[2.2.2]octanes from adipic acid derivatives has led to compounds tested for their affinity at sigma (σ1) receptors, demonstrating the direct application of these molecular frameworks in ligand design and biological screening. researchgate.net The ability to generate these structurally complex and stereochemically defined molecules makes this compound a valuable starting point for creating novel ligands aimed at specific therapeutic targets.

Engagement in Polymer Science and Materials Development

Initiator Systems in Controlled Polymerization

Controlled radical polymerization techniques are essential for creating polymers with predetermined molecular weights, low polydispersity, and complex architectures. Within this field, 2,5-dibromohexanedioic acid serves as a difunctional initiator, capable of initiating polymer chain growth from two distinct points.

Atom Transfer Radical Polymerization (ATRP) is a robust method for controlled radical polymerization that relies on a reversible activation of a dormant species, typically an alkyl halide, by a transition-metal complex. The role of the initiator is paramount as it determines the number of growing polymer chains. Compounds with multiple initiation sites, known as multifunctional initiators, are employed to synthesize polymers with specific topologies. nih.gov

This compound, with its two carbon-bromine bonds, can function as a difunctional ATRP initiator. In a typical ATRP process, a catalyst system (e.g., CuBr complexed with a ligand) reversibly abstracts the bromine atoms from the initiator. This generates two radical centers, from which simultaneous and independent growth of polymer chains can occur. This bifunctionality is crucial for producing telechelic polymers, which are macromolecules with functional groups at both chain ends.

The use of this compound as a difunctional initiator in ATRP allows for the synthesis of polymers with well-defined, symmetrical architectures. When used to polymerize a monomer like n-butyl acrylate (B77674) (n-BuA), the result is a polymer chain that grows in two directions from the central initiator fragment.

The final polymer structure is an α,ω-bromo-terminated poly(n-butyl acrylate). The bromine atoms at both ends of the polymer chain are preserved as "dormant" species. These terminal bromine groups are highly valuable as they can be used for subsequent chain extension reactions to create block copolymers or can be chemically modified to introduce other functionalities. researchgate.net This method provides precise control over the synthesis of linear polymers with a functional group at each terminus, a key architecture for creating materials like thermoplastic elastomers and chain extenders.

Polymerization MethodInitiator/MonomerResulting Polymer ArchitectureKey Feature
ATRP This compound (as initiator)α,ω-bromo-poly(n-BuA)Telechelic polymer with terminal bromine atoms for further functionalization.
Condensation Polymerization This compound (as monomer)Functional Polyester (B1180765) or PolyamidePolymer backbone contains pendant bromine atoms, imparting specific functionality.

Monomer in Condensation Polymerization (in the context of dicarboxylic acid derived polymers)

Condensation polymerization involves a reaction between two different functional groups, where a small molecule, such as water, is eliminated with each bond formation. researchgate.net Dicarboxylic acids are fundamental monomers in this process, commonly reacting with diols to form polyesters or with diamines to produce polyamides. nih.govresearchgate.net

This compound can act as a functional dicarboxylic acid monomer. When it undergoes polycondensation with a diol (e.g., ethane-1,2-diol), it forms a polyester. In this reaction, the carboxylic acid groups of the initiator react with the hydroxyl groups of the diol to form ester linkages. Similarly, reacting it with a diamine (e.g., hexane-1,6-diamine) yields a polyamide through the formation of amide bonds.

A key feature of using this compound as the monomer is the incorporation of the bromine atoms as pendant groups along the main polymer chain. These bromine atoms render the resulting polyester or polyamide "functional," providing sites for post-polymerization modification, cross-linking, or for imparting properties such as flame retardancy or increased refractive index.

Incorporation into Functional Polymers and Additives (e.g., Hindered Amine Light Stabilizers)

Hindered Amine Light Stabilizers (HALS) are critical additives used to protect polymers from degradation caused by photo-oxidation. wikipedia.org They function by scavenging free radicals, and their effectiveness is due to a regenerative cycle known as the Denisov cycle. frontiersin.org HALS are typically derivatives of tetramethylpiperidine. wikipedia.org

Many commercial HALS are synthesized by linking piperidine-containing molecules together, often using a dicarboxylic acid as a linker. For instance, the widely used HALS Tinuvin 770 is formally known as bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, the diester of sebacic acid (a C10 dicarboxylic acid) and 4-hydroxy-2,2,6,6-tetramethylpiperidine. Another example, Tinuvin 622, is a polyester of succinic acid (a C4 dicarboxylic acid). cnrs.fr

Following this established synthetic strategy, this compound can serve as a specialty dicarboxylic acid building block for creating novel HALS. By reacting it with a suitable hindered amine alcohol like 4-hydroxy-2,2,6,6-tetramethylpiperidine via esterification, a new HALS molecule can be synthesized. This resulting molecule would possess the characteristic hindered amine functionality necessary for light stabilization, while also containing bromine atoms. The presence of bromine could potentially modify the additive's solubility, polymer compatibility, or introduce additional functionalities.

Biochemical and Biological Activity Investigations

Studies in Drug Metabolism and Biotransformation

The biotransformation of xenobiotic compounds, such as 2,5-dibromohexanedioic acid, is a critical process that determines their physiological activity and excretion. While specific metabolic studies on this compound are not extensively documented in the reviewed literature, general principles of xenobiotic metabolism provide a framework for its likely biotransformation pathways. As a halogenated dicarboxylic acid, its metabolism would likely involve enzymatic processes targeting both the halogen substituents and the dicarboxylic acid structure. nih.govnih.gov

The biotransformation of halogenated organic compounds is a subject of significant environmental and toxicological interest. nih.gov Microorganisms and higher organisms possess enzymes capable of cleaving carbon-halogen bonds, a critical first step in detoxification and metabolism. These dehalogenation reactions are catalyzed by a class of enzymes known as dehalogenases. nih.gov For a compound like this compound, a hydrolytic dehalogenation could occur, replacing the bromine atoms with hydroxyl groups, thus reducing its toxicity and increasing its water solubility for easier excretion.

Furthermore, as a dicarboxylic acid, the compound is subject to pathways that metabolize fatty acids and other endogenous dicarboxylic acids. exlibrisgroup.com The primary route for the breakdown of dicarboxylic acids is peroxisomal β-oxidation. exlibrisgroup.com This pathway shortens the carbon chain of the acid, producing smaller, more readily metabolized molecules. It represents a key alternative to mitochondrial β-oxidation for handling fatty acid overload and metabolizing dicarboxylic acids formed via ω-oxidation. exlibrisgroup.com Therefore, it is plausible that after potential dehalogenation, the resulting hexanedioic acid (adipic acid) or a hydroxylated derivative would enter the peroxisomal β-oxidation pathway.

Enzyme-Mediated Reactions: Glutathionylation of Dehydroamino Acids

Recent research has uncovered a crucial protein damage mitigation pathway involving the glutathionylation of specific amino acid residues, a process in which eukaryotic LanC-like (LanCL) enzymes play a central role. nih.govnih.govillinois.edu This system is vital for cellular homeostasis, as the accumulation of damaged proteins is linked to aging and various pathologies.

Role of LanC-like (LanCL) Enzymes in Protein Modification

LanC-like (LanCL) enzymes are the eukaryotic counterparts to bacterial LanC enzymes. nih.gov In bacteria, LanC enzymes are involved in the synthesis of lanthipeptides, which are antimicrobial peptides, by forming carbon-sulfur linkages. nih.gov In eukaryotes, the function of LanCL enzymes was less understood until recent studies demonstrated their role in a protective capacity. It has been shown that LanCL enzymes catalyze the irreversible addition of the tripeptide glutathione (B108866) (GSH) to dehydroamino acid residues, such as dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), within proteins. nih.govillinois.edu This modification, termed C-glutathionylation, is a key mechanism for repairing or mitigating protein damage. nih.govnih.gov The physiological importance of this function is underscored by findings that the knockout of LanCL genes in mice can lead to premature death, indicating an essential role in protecting the proteome. nih.govillinois.edu

Mechanisms of C-Glutathionylation in Protein Damage Mitigation

Protein damage can occur through the elimination of the phosphate (B84403) group from phosphorylated serine (pSer) and threonine (pThr) residues, converting them into the highly reactive electrophilic amino acids, dehydroalanine (Dha) and dehydrobutyrine (Dhb). nih.govnih.gov These non-canonical amino acids are markers of protein damage and can lead to unregulated protein function.

The LanCL-mediated C-glutathionylation serves to neutralize these reactive sites. The mechanism involves the enzyme activating the cysteine thiol of a glutathione molecule for a nucleophilic attack on the dehydroamino acid residue. nih.govnih.gov Crystal structures of human LanCL1 have revealed that a zinc ion within the active site is crucial for this catalytic activity, as it activates the thiol group of glutathione. nih.gov By covalently attaching glutathione, LanCL enzymes effectively cap these reactive electrophiles, preventing them from causing further damage or engaging in aberrant reactions, thereby mitigating their potentially dysregulatory effects on the proteome. nih.govillinois.edu

Table 1: Key Components in LanCL-Mediated Protein Damage Mitigation
ComponentRoleSignificance
Phosphorylated Serine/ThreoninePrecursor to damageUndergoes elimination to form reactive dehydroamino acids. nih.gov
Dehydroalanine (Dha) / Dehydrobutyrine (Dhb)Electrophilic damage sitesHighly reactive residues that can cause dysregulation of protein function. nih.gov
LanCL Enzymes (e.g., LanCL1, LanCL2)CatalystCatalyzes the addition of glutathione to Dha/Dhb residues. illinois.edunih.gov
Glutathione (GSH)Protective agentCovalently attaches to dehydroamino acids, neutralizing their reactivity. nih.gov
Zinc IonCofactorActivates the glutathione thiol for the nucleophilic attack in the LanCL active site. nih.gov

Deactivation of Aberrantly Activated Kinases via Enzyme-Catalyzed Reactions

A significant example of the protective role of LanCL-mediated glutathionylation is the deactivation of aberrantly activated protein kinases. nih.gov Protein kinases are key regulators of cellular signaling, and their activity is tightly controlled, often by phosphorylation and dephosphorylation. The "elimination damage" that converts a phosphorylated serine or threonine in a kinase's activation loop to a dehydroamino acid can lead to the kinase becoming constitutively or aberrantly active, disrupting normal cell signaling. nih.govnih.gov

Studies using the human kinase MAPK-MEK1 have demonstrated this process explicitly. When a key phosphorylated residue in the activation loop of MEK1 was converted to dehydroalanine, the kinase became aberrantly active. nih.govnih.gov Subsequent treatment with a LanCL enzyme and glutathione resulted in the C-glutathionylation of the dehydroalanine residue. This modification successfully deactivated the kinase, returning it to a controlled state. nih.govillinois.edu This finding identifies a clear role for LanCL enzymes in "scavenging" these damaged and potentially dysregulatory proteins, thus acting as a crucial control mechanism to maintain cellular integrity. nih.gov

Table 2: Steps in the Deactivation of Aberrantly Activated MEK1 Kinase
StepProcessOutcome
1. Initial StateMEK1 is regulated by phosphorylation in its activation loop.Normal, controlled kinase activity.
2. Protein DamageElimination of a phosphate group from a pSer/pThr residue.Formation of a dehydroamino acid (e.g., Dha) in the activation loop. nih.gov
3. Aberrant ActivationThe presence of the dehydroamino acid dysregulates the kinase.MEK1 becomes constitutively active, leading to uncontrolled signaling. nih.gov
4. LanCL InterventionLanCL2 enzyme catalyzes the addition of glutathione (GSH) to the Dha residue.C-glutathionylation of the activation loop. nih.govnih.gov
5. DeactivationThe bulky, charged glutathione adduct alters the conformation of the activation loop.Kinase activity is suppressed, and the dysregulatory signal is terminated. nih.govillinois.edu

Biologically Relevant Metabolites Derived from this compound (e.g., Muconic Acid)

While muconic acid is a dicarboxylic acid of significant biological interest, its direct metabolic derivation from this compound is not established in the reviewed scientific literature. Muconic acid (specifically, trans,trans-muconic acid) is most notably recognized as a urinary biomarker for exposure to benzene (B151609). nih.gov The body metabolizes benzene through ring oxidation to form intermediates that are eventually converted to muconic acid before excretion. nih.gov

Although not a confirmed metabolite of this compound, muconic acid serves as an example of a biologically relevant unsaturated dicarboxylic acid. As a C6 dicarboxylic acid, it shares the same carbon backbone length as adipic acid (hexanedioic acid), the non-brominated parent of the subject compound. Its biological relevance stems from its role as a metabolite of an important industrial chemical and its potential as a platform chemical for the synthesis of polymers and other valuable compounds from renewable resources.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. For 2,5-dibromohexanedioic acid, these calculations could predict a range of fundamental properties.

Key Predicted Electronic Properties:

PropertyDescriptionPredicted Significance for this compound
Molecular Orbital Energies (HOMO/LUMO) The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO gap indicates the chemical stability of a molecule.A smaller HOMO-LUMO gap would suggest higher reactivity, potentially towards nucleophilic attack or dehalogenation reactions. The presence of electronegative bromine and oxygen atoms would lower the orbital energies.
Electron Density Distribution This maps the probability of finding an electron in different regions of the molecule.The electron density would be highest around the bromine and oxygen atoms due to their high electronegativity, leading to polarized C-Br and C=O bonds. The carbon atoms attached to the bromine atoms would be electrophilic centers.
Electrostatic Potential (ESP) Map The ESP map visualizes the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.Negative potential (red/yellow) would be concentrated around the carboxylic acid groups and bromine atoms, while positive potential (blue) would be located on the hydrogen atoms of the carboxylic acid and the carbon atoms bonded to the bromines.
Bond Dissociation Energies These calculations can predict the energy required to break specific bonds.The C-Br bond dissociation energy would be a key parameter for understanding its stability and the likelihood of debromination reactions.

Theoretical investigations into the interaction of dicarboxylic acids with other atmospheric molecules have been performed using quantum chemical calculations. For instance, studies on the interaction of dicarboxylic acids with sulfuric acid and ammonia (B1221849) have shown that these acids can contribute to aerosol nucleation. nih.gov Similar studies involving this compound could provide insights into its environmental fate and transport.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be invaluable for understanding its conformational flexibility and how it interacts with its environment.

The carbon-carbon single bonds in the hexanedioic acid backbone allow for considerable conformational freedom. Ab initio molecular dynamics (AIMD) has been used to study the conformational landscape of other dicarboxylic acids, revealing that intermolecular interactions in the condensed phase can stabilize conformers that are not predicted to be accessible by simple energy minimization. acs.orgnih.gov For this compound, the bulky bromine atoms would significantly influence the preferred conformations, likely favoring more extended, anti-periplanar arrangements to minimize steric hindrance.

MD simulations can also model the behavior of molecules at interfaces, such as the air-water or oil-water interface. Studies on other dicarboxylic acids have shown that they can form ordered structures at such interfaces, with the hydrophilic carboxylic acid groups oriented towards the aqueous phase. nih.govresearchgate.net The presence of bromine atoms in this compound would alter its hydrophobic/hydrophilic balance, influencing its behavior at interfaces.

Potential Insights from MD Simulations of this compound:

Simulation TypeInformation GainedRelevance
In Vacuum Intrinsic conformational preferences, identifying low-energy conformers.Understanding the fundamental structural properties of the isolated molecule.
In Aqueous Solution Solvation structure, hydrogen bonding with water, and the effect of water on conformational equilibrium.Predicting its behavior in biological systems and aqueous environmental compartments.
At Interfaces Orientation and aggregation at air-water or lipid-water interfaces.Understanding its potential to act as a surfactant or to partition into different environmental phases.

Mechanistic Studies of Reactions involving this compound

Theoretical modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For this compound, several types of reactions could be studied computationally.

The carbon-bromine bond is a key functional group, and its reactions are of primary interest. libretexts.org Haloalkanes can undergo nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. khanacademy.org Computational studies could predict which of these pathways is more favorable under different conditions (e.g., choice of nucleophile/base, solvent). The stereochemistry of the chiral centers at C2 and C5 would also be a critical aspect of these mechanistic studies.

The preparation of a-monobromodicarboxylic acids can be challenging, often yielding mixtures of products. mdma.ch Computational modeling could help to optimize reaction conditions for the synthesis of this compound by, for example, modeling the reaction pathway of the bromination of adipic acid.

Structure-Activity Relationship (SAR) Prediction in Biological Contexts

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in toxicology and drug discovery for predicting the biological activity of a compound based on its molecular structure. oup.comresearchgate.net While no specific SAR studies for this compound have been identified, the principles of SAR can be applied to predict its potential biological effects.

Key Structural Features for SAR Analysis:

Structural FeaturePotential Biological Implication
Two Carboxylic Acid Groups These groups are ionizable and can participate in hydrogen bonding, suggesting potential interactions with biological macromolecules like enzymes or receptors.
Two Bromine Atoms The presence of halogens can increase lipophilicity, potentially enhancing membrane permeability. The C-Br bond can also be a site for metabolic transformation.
Stereochemistry The molecule has two chiral centers, meaning it can exist as different stereoisomers. These isomers can have different biological activities due to the stereospecificity of biological receptors.

In the absence of experimental data, computational methods like molecular docking could be used to predict the binding affinity of this compound to various protein targets. nih.gov By comparing its structure to known toxicants or therapeutic agents, it might be possible to generate hypotheses about its potential biological activities. For instance, many halogenated organic compounds are known to have toxic effects, and SAR models can help to assess this risk.

Future Perspectives and Interdisciplinary Research Opportunities

Development of Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of 2,5-dibromohexanedioic acid and its derivatives often relies on methods that are no longer considered environmentally ideal. For instance, the α-bromination of dicarboxylic acids like adipic acid can involve harsh reagents such as elemental bromine and phosphorus halides, or thionyl chloride, which can be challenging to handle and generate hazardous waste. mdma.chchemicalbook.com The future of its synthesis lies in greener and more sustainable methodologies.

One promising avenue is the development of catalytic systems that avoid the use of stoichiometric and hazardous brominating agents. For example, methods using sodium bromide (NaBr) in combination with an oxidant like hydrogen peroxide (H₂O₂) in an acidic medium offer an in-situ source of bromine, which is considered a greener approach. tandfonline.com Another patented method for a related compound, 2,3-dibromo-succinic acid, utilizes hydrogen peroxide with hydrobromic acid, avoiding the use of liquid bromine and making the process more environmentally friendly and suitable for industrial scale-up. google.com

Biocatalysis represents a frontier in the sustainable production of halogenated compounds. manchester.ac.ukmdpi.com The use of halogenase enzymes, which can perform highly selective halogenation reactions under mild conditions, is a key area of future research. manchester.ac.ukmdpi.comnih.gov Flavin-dependent halogenases (FDHs), for instance, have been engineered for the selective halogenation of various substrates. nih.govdp.tech Future research could focus on identifying or engineering a halogenase capable of the specific dibromination of hexanedioic acid at the 2 and 5 positions, potentially using renewable feedstocks and minimizing hazardous byproducts. nih.govnih.gov

Exploration of Novel Catalytic Systems for Specific Transformations

The bromine atoms in this compound are reactive functional groups that can be transformed into other valuable moieties. Research into novel catalytic systems to control these transformations is a significant opportunity.

One of the known transformations is the dehydrobromination of this compound or its esters to produce trans,trans-muconic acid (ttMA), a valuable monomer for specialty polymers. kuleuven.beuhasselt.beresearchgate.net This reaction is typically carried out using a strong base like alcoholic potassium hydroxide (B78521). kuleuven.be Future research could explore more efficient and selective catalytic systems for this elimination reaction, potentially using heterogeneous catalysts that are easily separable and recyclable, thus improving the process's sustainability. The stereochemistry of the starting dibromo acid (meso vs. racemic) influences the yield of ttMA, suggesting that catalyst systems capable of stereoselective conversion could be highly valuable. kuleuven.beuhasselt.be

Furthermore, the bromine atoms are susceptible to nucleophilic substitution. This opens up possibilities for synthesizing a wide range of derivatives. For example, its diethyl ester has been used to synthesize diethyl 2,5-diazidoadipate. chemicalbook.com Catalytic systems that can mediate these substitution reactions with high efficiency and selectivity will be crucial. This could include phase-transfer catalysis or transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, significantly expanding the chemical space accessible from this starting material.

Design of Advanced Functional Materials with Tailored Properties

This compound and its derivatives serve as valuable building blocks for functional materials, particularly polymers. The two carboxylic acid groups allow it to act as a diacid monomer in polycondensation reactions, while the bromine atoms offer sites for further functionalization or can be leveraged to initiate polymerization.

The diethyl ester, diethyl 2,5-dibromohexanedioate, has been utilized as a bifunctional initiator for atom transfer radical polymerization (ATRP). chemicalbook.com This allows for the synthesis of polymers, such as α,ω-bromo-poly(n-butyl acrylate), with well-defined molecular weights and narrow distributions. chemicalbook.com Future research can expand on this by using this compound as a core to create a variety of polymer architectures, including block copolymers and star polymers, with tailored properties for specific applications.

The compound can also be incorporated into polyesters and polyamides. longdom.org The presence of bromine atoms in the polymer backbone would impart specific properties, such as increased flame retardancy, a known feature of brominated compounds. mdpi.com However, given the environmental concerns associated with some halogenated flame retardants, research would need to focus on creating stable, non-leaching polymers to mitigate these risks. mdpi.comnih.gov Additionally, this compound has been used in the synthesis of hindered amine light stabilizers (HALS), which protect polymers from degradation, indicating its potential in creating more durable materials. kyoto-u.ac.jp

Table 1: Potential Applications in Materials Science

Application Area Role of this compound/derivatives Potential Properties/Advantages
Specialty Polymers Monomer precursor for trans,trans-muconic acid. kuleuven.beuhasselt.be Access to bio-based and specialty polymers like polyamides and polyesters. researchgate.net
Controlled Polymerization Bifunctional initiator for ATRP. chemicalbook.com Synthesis of polymers with controlled architecture and narrow molecular weight distribution. chemicalbook.com
Flame Retardants Brominated monomer for incorporation into polymer backbones. Potential for enhanced fire resistance in materials. mdpi.com

| Polymer Additives | Intermediate in the synthesis of Hindered Amine Light Stabilizers (HALS). kyoto-u.ac.jp | Improved durability and resistance to light-induced degradation of polymers. |

Deeper Elucidation of Biological Roles and Potential Therapeutic Applications

The biological activity of this compound is not well-documented. However, related halogenated organic compounds are known to possess a wide range of biological effects. nih.gov Future research should be directed towards a systematic evaluation of this compound and its derivatives for potential therapeutic applications.

One study synthesized N,N'-dimethyl-2,5-dibromohexanediamide from this compound for use in a study on protein chemistry, specifically investigating LanC-like (LanCL) proteins. nih.govresearchgate.net While this was a tool for basic research, it highlights the utility of its derivatives in biological contexts. The broader family of halogenated compounds has been investigated for everything from antimicrobial to enzyme-inhibiting properties. nih.gov Screening this compound and a library of its derivatives against various biological targets, such as enzymes and receptors, could uncover novel therapeutic leads. Given that many carboxylic acids can inhibit microbial growth, its potential as an antimicrobial agent could be an interesting area of investigation. nih.gov

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The fields of chemistry and materials science are increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML). These computational tools can accelerate discovery by predicting reaction outcomes, optimizing reaction conditions, and designing novel molecules with desired properties.

For this compound, AI and ML could be applied in several ways. Machine learning models could be trained on existing data for halogenation and dehydrobromination reactions to predict the optimal conditions for the sustainable synthesis of this compound or its conversion to valuable products like ttMA. kuleuven.be This would reduce the number of experiments needed, saving time and resources.

Furthermore, AI could be used to predict the properties of polymers derived from this compound. By inputting the monomer structure and polymerization conditions, ML models could forecast material characteristics such as thermal stability, mechanical strength, and flame retardancy. This predictive capability would enable the in-silico design of advanced functional materials with tailored properties before they are ever synthesized in the lab. While no current research directly applies AI to this specific molecule, the general advancements in computational chemistry suggest this is a significant future opportunity. researchgate.net

Q & A

Basic Research Questions

Q. What are the key structural and spectroscopic characteristics of 2,5-dibromohexanedioic acid, and how can they be experimentally validated?

  • Methodology :

  • Structural Analysis : Use X-ray crystallography to determine the spatial arrangement of bromine atoms and carboxyl groups. For intermediates, consider single-crystal diffraction studies (as applied to analogous compounds in ).
  • Spectroscopic Validation : Employ 1^1H/13^{13}C NMR to confirm proton and carbon environments, IR spectroscopy for carboxyl and C-Br bond identification (~1700 cm1^{-1} for COOH, ~500-600 cm1^{-1} for C-Br), and mass spectrometry (HRMS) to verify molecular weight (303.93 g/mol) . Cross-reference data with computational simulations (e.g., DFT) to resolve discrepancies in peak assignments.

Q. What synthetic routes are effective for producing this compound, and what intermediates are critical?

  • Methodology :

  • Direct bromination of hexanedioic acid using bromine or HBr in the presence of a catalyst (e.g., PBr3_3). Monitor reaction progress via TLC or HPLC .
  • Intermediate isolation: For brominated derivatives, use thionyl chloride (SOCl2_2) to activate carboxyl groups, enabling further functionalization (e.g., esterification) .
  • Purification: Recrystallization from ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane eluents.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology :

  • Hazard Mitigation : Classify hazards per GHS (e.g., skin/eye irritation, respiratory risks). Use fume hoods for synthesis, and wear nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as halogenated waste.
  • Storage : Store in airtight containers at room temperature, away from oxidizers.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or unexpected reaction outcomes during synthesis?

  • Methodology :

  • Data Cross-Validation : Compare NMR/IR results with computational predictions (e.g., Gaussian software) to identify misassignments.
  • Reaction Optimization : Vary reaction conditions (temperature, solvent polarity) to isolate side products. For example, unexpected esterification may require adjusting SOCl2_2 stoichiometry .
  • Controlled Experiments : Perform kinetic studies (e.g., time-resolved FTIR) to track intermediate formation .

Q. What strategies are effective for studying the intermolecular interactions and crystal packing of this compound?

  • Methodology :

  • Crystallography : Grow single crystals via slow evaporation (e.g., in DMSO/water). Use X-ray diffraction to analyze hydrogen-bonding networks (e.g., COOH···Br interactions) and dimer formation.
  • Thermal Analysis : Conduct DSC/TGA to study phase transitions and stability, correlating with packing efficiency.

Q. How can computational modeling enhance the understanding of this compound’s reactivity and electronic properties?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict reaction sites (e.g., bromine substitution patterns).
  • Reactivity Prediction : Simulate electrophilic aromatic substitution or nucleophilic acyl substitution pathways using Gaussian or ORCA .
  • Solubility Studies : Apply Hansen solubility parameters to identify optimal solvents for recrystallization.

Data Presentation and Analysis

Q. What standards should be followed when presenting synthetic yields and spectroscopic data for publication?

  • Methodology :

  • Reproducibility : Report triplicate measurements for yields and spectral peaks (mean ± SD).
  • Figures : Use high-resolution chromatograms (HPLC/GC) and annotated spectra. For crystallography, include ORTEP diagrams with thermal ellipsoids.
  • Statistical Validation : Apply t-tests or ANOVA for comparative studies (e.g., catalytic vs. non-catalytic bromination).

Q. How can researchers design experiments to investigate the compound’s potential in polymerization or material science?

  • Methodology :

  • Polymer Synthesis : Use this compound as a diacid monomer in polycondensation reactions (e.g., with diamines). Monitor molecular weight via GPC .
  • Material Characterization : Analyze thermal stability (TGA), mechanical properties (DMA), and crystallinity (XRD) of resulting polymers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-dibromohexanedioic acid
Reactant of Route 2
2,5-dibromohexanedioic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.